N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
“N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanylacetamide moiety. The acetamide chain is further functionalized with a 3-acetylphenyl group. This structural motif is common in medicinal chemistry due to the oxadiazole ring’s metabolic stability and the pyridine moiety’s ability to participate in hydrogen bonding and π-π interactions.
The compound’s structural features, such as the acetylphenyl group and pyridinyl-oxadiazole system, align with molecules designed for biological targeting. For example, pyridinyl-oxadiazoles are reported to inhibit kinases like EGFR (epidermal growth factor receptor), a key target in cancer therapy .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11(22)13-3-2-4-14(9-13)19-15(23)10-25-17-21-20-16(24-17)12-5-7-18-8-6-12/h2-9H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUQWKQYOKLDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of 3-acetylphenol with various reagents to introduce the oxadiazole and pyridine moieties. The key structural features include:
- Oxadiazole Ring : Known for its broad biological activity, particularly anticancer effects.
- Pyridine Group : Often enhances the pharmacological profile of compounds.
- Thioether Linkage : May contribute to improved bioactivity through enhanced interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4h | A549 | <0.14 | Inhibition of MMP-9 and caspase activation |
| 4f | C6 | 8.16 | Induction of apoptosis via caspase activation |
| 4k | L929 | 7.48 | Cell cycle arrest and apoptosis |
These findings suggest that the compound may exert its anticancer effects by inhibiting critical enzymes involved in cell proliferation and survival pathways.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that oxadiazole derivatives can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : Compounds containing oxadiazole rings often inhibit enzymes such as:
- Caspases : Involved in apoptosis; activation leads to programmed cell death in cancer cells.
- MMPs (Matrix Metalloproteinases) : Their inhibition can prevent tumor metastasis.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in various studies.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Study on A549 Cell Line : A derivative exhibited an IC50 value lower than 0.14 μM, indicating potent cytotoxicity against lung cancer cells.
- C6 Glioma Study : Another derivative showed significant antiproliferative effects with IC50 values around 8.16 μM, suggesting its potential as a therapeutic agent for brain tumors.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity :
- The pyridin-4-yl group in the target compound and Compound 132 () is critical for kinase inhibition, likely due to its interaction with ATP-binding pockets .
- Arylacetamide substituents (e.g., 3-acetylphenyl vs. 4-nitrophenyl) influence solubility and target affinity. Nitrophenyl groups enhance antimicrobial activity (), while acetyl groups may improve metabolic stability .
Biological Performance :
- Compound 132 () exhibits potent EGFR inhibition (IC50 = 0.010 μM), outperforming many analogs. This is attributed to its indolylmethylene hydrazide substituent, which enhances binding .
- Antimicrobial derivatives (e.g., ) show varying efficacy. For instance, a 4-acetamidophenyl-oxadiazole derivative in demonstrated strong activity against S. aureus (MIC = 63 μg/mL) .
Physicochemical and Spectral Comparisons
Table 2: Spectral and Physical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
